Altechromone A: A Fungal Metabolite with Diverse Bioactivities
Altechromone A: A Fungal Metabolite with Diverse Bioactivities
A Technical Guide for Researchers
Abstract
Altechromone A, a chromone (B188151) derivative first isolated in 1992, is a fungal metabolite that has garnered interest for its diverse biological activities. Initially identified as a plant growth regulator, subsequent research has revealed its potential in areas such as inflammation, with further investigations into its antimicrobial and antitumor properties. This technical guide provides an in-depth overview of the origin, isolation, synthesis, and biological functions of Altechromone A, with a focus on its mechanism of action. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Origin and Discovery
Altechromone A is a natural product of fungal origin. It was first isolated in 1992 from the fungus Alternaria sp. (No. 1), which was found as an endophyte on an ear of oat.[1] Subsequent studies have confirmed that Altechromone A is a common fungal metabolite, having been isolated from various other fungal species, including Hypoxylon truncatum, Ascomycota sp., and Alternaria brassicicola.[2] More recently, it has also been isolated from the marine-derived fungus Penicillium chrysogenum.[1]
Initially, the structure of Altechromone A was reported as 5-hydroxy-2,7-dimethylchromone. However, in 2010, through chemical synthesis and spectroscopic analysis, its structure was revised to 7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one .[3] While it has also been isolated from various plant families, it is widely considered to be a product of endophytic fungi that may exist in a mutualistic relationship with their host plants.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of Altechromone A are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one | [2] |
| Chemical Formula | C₁₁H₁₀O₃ | [2] |
| Molar Mass | 190.198 g·mol⁻¹ | [2] |
| Appearance | Colorless needles | [1] |
| Melting Point | 251-252 °C | [1] |
Biological Activities and Quantitative Data
Altechromone A has demonstrated a range of biological activities. The following sections and tables summarize the key findings and available quantitative data.
Plant Growth Regulation
The initial discovery of Altechromone A was linked to its ability to promote plant root growth.
| Bioassay | Concentration | Effect | Reference |
| Lettuce seedling root growth | 3 mg/L | 54% acceleration in root growth | [4] |
Anti-inflammatory Activity
Recent studies have highlighted the potent anti-inflammatory effects of Altechromone A, particularly in the context of Inflammatory Bowel Disease (IBD).
| Model System | Key Findings | Reference |
| Zebrafish model of IBD | - Reduced number of neutrophils- Improved intestinal motility and efflux efficiency- Alleviated intestinal damage- Reduced reactive oxygen species (ROS) production- Inhibited expression of pro-inflammatory genes (TNF-α, NF-κB, IL-1, IL-1β, IL-6, and NLRP3) | [1][5] |
Antimicrobial and Antitumor Activities
While literature suggests that Altechromone A possesses antibacterial and antitumor capabilities, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and IC50 values are not extensively reported in the currently available scientific literature.[1][2] Further research is required to quantify these activities.
Signaling Pathways
The anti-inflammatory effects of Altechromone A have been attributed to its modulation of key signaling pathways.
Inhibition of NF-κB and NLRP3 Inflammasome Pathways
In a zebrafish model of IBD, Altechromone A was shown to inhibit the expression of pro-inflammatory genes by targeting the NF-κB and NLRP3 inflammasome pathways.[1][5]
Experimental Protocols
Isolation of Altechromone A from Alternaria sp.
The following protocol is based on the original 1992 publication.[1]
Detailed Steps:
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Fungal Culture: The fungus, Alternaria sp. (No. 1), is cultured stationarily in a potato-sucrose medium at 24°C for 21 days.
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Filtration and Extraction: The culture broth is filtered. The filtrate is then adjusted to pH 2.0 with 2N HCl and subsequently extracted with ethyl acetate.
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Fractionation: The ethyl acetate extract is separated into neutral and acidic fractions. The neutral extract, which shows root growth-promoting activity, is concentrated.
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Column Chromatography: The concentrated neutral extract is subjected to silica gel column chromatography, eluting with a benzene-acetone gradient.
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Preparative Thin-Layer Chromatography (TLC): The active fractions from the column are further purified by preparative TLC on silica gel using a solvent system of benzene-acetone (17:3 v/v).
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Recrystallization: The purified compound is recrystallized from benzene-acetone to yield Altechromone A as colorless needles.
A Plausible Synthetic Route for Altechromone A
Conceptual Steps:
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Starting Materials: A substituted phenol (B47542) (e.g., orcinol) and a β-ketoester would serve as the primary starting materials.
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Condensation: An acid-catalyzed condensation reaction (such as the Pechmann condensation using sulfuric acid) would be employed to form the chromone ring system.
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Purification: The crude product would be purified using standard techniques such as recrystallization and chromatography to yield the final product.
Conclusion and Future Directions
Altechromone A is a fascinating fungal metabolite with a range of demonstrated and potential biological activities. Its role as a plant growth regulator and a potent anti-inflammatory agent, through the inhibition of the NF-κB and NLRP3 pathways, is well-documented. However, to fully realize its therapeutic potential, further research is necessary. Specifically, quantitative studies to determine the IC50 values for its reported antitumor activity and MIC values for its antibacterial effects are crucial next steps. Elucidating the precise molecular targets and further exploring its mechanism of action in various disease models will be vital for its future development as a potential therapeutic agent. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
